Lithium salicylate monohydrate

Beschreibung

The exact mass of the compound Lithium salicylate monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Lithium salicylate monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium salicylate monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

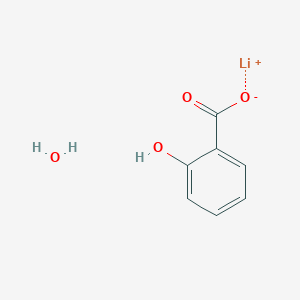

IUPAC Name |

lithium;2-hydroxybenzoate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.Li.H2O/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4,8H,(H,9,10);;1H2/q;+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQWWJVTSPXPSF-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C(=C1)C(=O)[O-])O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7LiO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75575-50-7 |

Source

|

| Record name | Lithium Salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Lithium Salicylate Monohydrate: A Comprehensive Technical Guide

Foreword

This technical guide provides a comprehensive overview of the synthesis and characterization of lithium salicylate monohydrate (C₇H₅LiO₃·H₂O), a compound of significant interest in pharmaceuticals, organic synthesis, and materials science.[1] As a salt of the well-known non-steroidal anti-inflammatory drug (NSAID) salicylic acid, lithium salicylate exhibits analgesic and anti-inflammatory properties.[1] Its enhanced solubility and bioavailability compared to salicylic acid make it a valuable compound in various therapeutic applications.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its preparation and rigorous analytical validation.

Introduction to Lithium Salicylate Monohydrate

Lithium salicylate is an organic lithium salt that crystallizes from aqueous solutions as a stable monohydrate.[2][3] The compound's structure and properties are influenced by the interplay between the salicylate anion, the lithium cation, and the water molecule of hydration. Understanding the synthesis and characterization of this compound is crucial for ensuring its purity, stability, and efficacy in various applications.

Key Properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₅LiO₃·H₂O | [2] |

| Molecular Weight | 162.07 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| CAS Number | 75575-50-7 | [2] |

Synthesis of Lithium Salicylate Monohydrate

The synthesis of lithium salicylate monohydrate is typically achieved through an acid-base neutralization reaction between salicylic acid and a suitable lithium base in an aqueous medium. The choice of the lithium source, reaction conditions, and purification method are critical for obtaining a high-purity product.

Underlying Principles of Synthesis

The fundamental reaction involves the deprotonation of the carboxylic acid group of salicylic acid by a lithium base. The resulting salicylate anion then forms an ionic bond with the lithium cation. The monohydrate is subsequently formed upon crystallization from water.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of lithium salicylate monohydrate.

Experimental Protocols

Two primary methods for the synthesis of lithium salicylate monohydrate are presented below, utilizing either lithium hydroxide or lithium carbonate as the base.

Method A: Synthesis from Salicylic Acid and Lithium Hydroxide Monohydrate

This method is a straightforward neutralization reaction.

Protocol:

-

Dissolution of Salicylic Acid: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 13.81 g (0.1 mol) of salicylic acid in 100 mL of deionized water with gentle heating (around 60-70 °C).

-

Preparation of Lithium Hydroxide Solution: In a separate beaker, dissolve 4.20 g (0.1 mol) of lithium hydroxide monohydrate in 50 mL of deionized water.

-

Reaction: Slowly add the lithium hydroxide solution to the salicylic acid solution with continuous stirring. An exothermic reaction will occur.

-

pH Adjustment: After the addition is complete, check the pH of the solution. It should be approximately neutral (pH 6.5-7.5). If necessary, adjust the pH with a dilute solution of salicylic acid or lithium hydroxide.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least one hour to promote crystallization.

-

Isolation: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials.

-

Drying: Dry the product in a desiccator over a suitable drying agent or in a vacuum oven at low temperature (e.g., 40-50 °C) to a constant weight.

Method B: Synthesis from Salicylic Acid and Lithium Carbonate

This method involves the reaction of salicylic acid with lithium carbonate, which produces carbon dioxide as a byproduct.

Protocol:

-

Suspension of Salicylic Acid: In a 500 mL Erlenmeyer flask with a magnetic stirrer, suspend 13.81 g (0.1 mol) of salicylic acid in 150 mL of deionized water.

-

Addition of Lithium Carbonate: Slowly and in small portions, add 3.69 g (0.05 mol) of lithium carbonate to the salicylic acid suspension. Effervescence (release of CO₂) will be observed. Allow the reaction to subside after each addition before adding the next portion.

-

Completion of Reaction: After all the lithium carbonate has been added, gently heat the mixture to 50-60 °C with stirring for approximately 30 minutes to ensure the reaction is complete and to drive off any dissolved CO₂. The solution should become clear.

-

Filtration (Optional): If the solution is not perfectly clear, hot filter it to remove any insoluble impurities.

-

Crystallization: Let the solution cool gradually to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small volume of ice-cold deionized water.

-

Drying: Dry the lithium salicylate monohydrate crystals as described in Method A.

Characterization of Lithium Salicylate Monohydrate

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized lithium salicylate monohydrate. The following techniques are recommended:

Spectroscopic Analysis

3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 (broad) | O-H stretching of the water of hydration and phenolic hydroxyl group |

| ~1600-1550 | Asymmetric C=O stretching of the carboxylate anion |

| ~1400-1350 | Symmetric C=O stretching of the carboxylate anion |

| ~1480-1450 | C=C stretching of the aromatic ring |

| ~450-400 | Li-O bond vibration[4] |

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen and carbon atoms in the molecule.

-

¹H NMR: The ¹H NMR spectrum of the salicylate anion will show characteristic signals for the aromatic protons. The chemical shifts will be influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylate group. The phenolic proton and the protons of the water of hydration may be observable, often as a broad signal, or may exchange with the solvent.

-

¹³C NMR: The ¹³C NMR spectrum will display distinct signals for the seven carbon atoms of the salicylate anion. The chemical shifts of the aromatic carbons and the carboxylate carbon are diagnostic.

Expected ¹H and ¹³C NMR Chemical Shifts (in D₂O):

| Atom | ¹H Chemical Shift (ppm) (approx.) | ¹³C Chemical Shift (ppm) (approx.) |

| C1-COO⁻ | - | ~175 |

| C2-OH | - | ~160 |

| C3 | ~7.2-7.4 | ~118 |

| C4 | ~6.8-7.0 | ~132 |

| C5 | ~7.2-7.4 | ~120 |

| C6 | ~6.7-6.9 | ~130 |

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Thermal Analysis

3.2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For lithium salicylate monohydrate, TGA is used to determine the water content and the thermal stability of the compound. A weight loss corresponding to one mole of water is expected upon heating.

3.2.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the dehydration temperature and the melting/decomposition point of the anhydrous salt.

Expected Thermal Events:

| Temperature Range (°C) | Event |

| ~100-150 | Endothermic peak corresponding to the loss of water of hydration |

| >250 | Decomposition of the anhydrous lithium salicylate |

X-ray Diffraction (XRD)

XRD is a definitive technique for confirming the crystalline structure of the synthesized product. The powder XRD pattern of the synthesized lithium salicylate monohydrate should match the pattern reported in the literature for the monohydrate form. Lithium salicylate monohydrate crystallizes in the monoclinic space group P2₁/c.[5]

Diagram of Characterization Techniques:

Caption: Key techniques for the characterization of lithium salicylate monohydrate.

Safety and Handling

-

Salicylic Acid: Irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Lithium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

Lithium Carbonate: Harmful if swallowed. May cause damage to organs through prolonged or repeated exposure.

-

Lithium Salicylate Monohydrate: Handle with care. The toxicological properties have not been fully investigated.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals. All synthesis and handling should be performed in a well-ventilated fume hood.

Conclusion

This guide has provided detailed protocols for the synthesis of lithium salicylate monohydrate via two common and effective methods. Furthermore, a comprehensive suite of characterization techniques has been outlined to enable researchers to verify the identity, purity, and structural integrity of the synthesized compound. Adherence to these protocols and analytical methods will ensure the production of high-quality lithium salicylate monohydrate for research and development applications.

References

-

PubChem. (n.d.). Lithium salicylate monohydrate. Retrieved from [Link]

- Wiesbrock, F., & Schmidbaur, H. (2003). Lithium salicylate monohydrate: A layer structure with carboxylate-bridged Δ- and Λ-[(H2O)Li+]∞ helices. CrystEngComm, 5(90), 503-507.

-

RSC Publishing. (n.d.). Lithium salicylate monohydrate: A layer structure with carboxylate-bridged Δ- and Λ-[(H2O)Li+]∞ helices. Retrieved from [Link]

- Simonov, A. V., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. [Please note: A specific citable source for the Li-O bond vibration at 428 cm-1 mentioned in a search result could not be fully retrieved, but the range provided is typical for metal-oxygen bonds.]

-

ResearchGate. (n.d.). FT-IR spectrum of lithium powder (a) Control and (b) Treated. Retrieved from [Link]

Sources

Introduction: The Molecular Architecture of Lithium Salicylate Monohydrate

An In-Depth Technical Guide to the Spectroscopic Properties of Lithium Salicylate Monohydrate

This guide provides a comprehensive exploration of the spectroscopic profile of lithium salicylate monohydrate (C₇H₅LiO₃·H₂O). Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of data. It delves into the causal relationships between the compound's molecular structure and its spectroscopic signatures, offering field-proven insights into experimental design and data interpretation. We will examine the molecule through the lenses of vibrational, electronic, and nuclear magnetic resonance spectroscopy, complemented by thermal analysis, to construct a holistic and validated understanding of this important compound.

Lithium salicylate, the lithium salt of salicylic acid, is a compound with applications ranging from pharmaceuticals as an anti-inflammatory agent to materials science.[1] When crystallized from aqueous solutions, it forms a stable monohydrate.[2][3] Understanding the spectroscopic properties of this specific hydrate is critical for quality control, stability assessment, and elucidating its mechanism of action in various applications.

The crystal structure of lithium salicylate monohydrate is a monoclinic system (space group P2₁/c) characterized by a distinct layered arrangement.[2][4] Within this structure, tetracoordinate lithium cations are double-bridged by the carboxylate groups of the salicylate anions. These units form helical polymer chains, [(H₂O)Li+]∞, that run parallel to the b-axis of the crystal lattice.[2] This coordination environment, involving the lithium ion, the carboxylate and hydroxyl groups of the salicylate, and the water molecule, dictates the compound's vibrational and electronic properties. Spectroscopic analysis, therefore, is not merely a fingerprinting technique but a direct probe of this intricate molecular architecture.

Chapter 1: Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy is a powerful, non-destructive technique for probing the bonding environment within a molecule. Both Fourier Transform Infrared (FTIR) and Raman spectroscopy measure the vibrational energies of molecular bonds. While FTIR measures the absorption of infrared radiation by bonds with a changing dipole moment, Raman measures the inelastic scattering of monochromatic light from bonds with a changing polarizability. Together, they provide a complementary and comprehensive vibrational profile.

Expert Rationale for Experimental Protocol

For a solid powder like lithium salicylate monohydrate, Attenuated Total Reflectance (ATR) is the preferred sampling method for FTIR. It requires minimal to no sample preparation, eliminating the need for KBr pellets which can introduce moisture artifacts, and provides high-quality, reproducible spectra.[5][6] For Raman, a Fourier-Transform (FT-Raman) spectrometer using a near-infrared laser (e.g., 1064 nm) is advantageous to minimize fluorescence, which can be an issue with aromatic compounds like salicylates.

Experimental Protocol: Vibrational Analysis

-

Sample Preparation: No special preparation is needed. A small amount of the crystalline powder (a few milligrams) is sufficient.

-

FTIR-ATR Spectroscopy: a. Record a background spectrum of the clean, empty ATR crystal (typically diamond).[6] b. Place the lithium salicylate monohydrate powder onto the ATR crystal, ensuring complete coverage. c. Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal. d. Acquire the sample spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to achieve a high signal-to-noise ratio. e. Perform an ATR correction using the instrument software to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

FT-Raman Spectroscopy: a. Place the sample in a suitable holder (e.g., a glass vial or aluminum cup). b. Focus the Nd:YAG laser (1064 nm) onto the sample. c. Acquire the spectrum over a Stokes shift range of 3500–100 cm⁻¹ with a resolution of 4 cm⁻¹. d. Co-add 128 or more scans to obtain a high-quality spectrum, as the Raman scattering effect is inherently weak.[7]

Vibrational Spectroscopy Workflow

Caption: Workflow for obtaining and analyzing FTIR and Raman spectra.

Spectral Interpretation

The vibrational spectrum of lithium salicylate monohydrate is dominated by contributions from the water molecule, the carboxylate group, the hydroxyl group, and the aromatic ring. The coordination to the lithium ion and intermolecular hydrogen bonding significantly influences the position and shape of these bands.[8][9]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | FTIR Activity | Raman Activity | Notes |

| O-H Stretch (Water & Phenol) | 3600 - 3000 | Strong, Broad | Weak | A very broad, intense band due to extensive hydrogen bonding involving the water of hydration and the phenolic hydroxyl group. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong | Characteristic of the benzene ring protons. |

| C=O Asymmetric Stretch (COO⁻) | ~1580 - 1550 | Strong | Medium | The position is sensitive to the coordination environment of the carboxylate group with the Li⁺ ion. |

| C=O Symmetric Stretch (COO⁻) | ~1420 - 1380 | Strong | Medium | The separation (Δν) between asymmetric and symmetric stretches indicates the coordination mode (e.g., bridging). |

| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong | Strong | Multiple bands are expected, characteristic of the substituted benzene ring. |

| In-plane O-H Bend | ~1350 | Medium | Weak | Associated with the phenolic hydroxyl group. |

| C-O Stretch (Phenol) | ~1250 | Strong | Medium | Involves the stretching of the C-OH bond. |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | Weak | Strong bands in the IR spectrum whose positions are indicative of the substitution pattern on the ring. |

| Li-O Vibrations | < 500 | Medium | Medium | Vibrations involving the Li⁺ cation and coordinated oxygen atoms from water and the carboxylate group.[10] |

Chapter 2: UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For lithium salicylate, the key chromophore is the salicylate anion, which contains a benzene ring conjugated with both hydroxyl and carboxylate functional groups.

Expert Rationale for Experimental Protocol

A polar, protic solvent like ethanol or methanol is a suitable choice for dissolving lithium salicylate monohydrate for UV-Vis analysis. It is crucial to use a spectrophotometer with high photometric accuracy, especially when determining molar absorptivity, and to use matched quartz cuvettes to ensure consistency between the sample and the reference blank.[11]

Experimental Protocol: UV-Vis Analysis

-

Solution Preparation: a. Accurately weigh a small amount of lithium salicylate monohydrate. b. Dissolve it in a suitable solvent (e.g., ethanol) in a Class A volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL). c. Perform a serial dilution to obtain a working solution with an expected maximum absorbance between 0.5 and 1.0 AU.

-

Spectral Acquisition: a. Use a dual-beam UV-Vis spectrophotometer. b. Fill two matched quartz cuvettes (1 cm path length) with the solvent. Place one in the sample beam and one in the reference beam. c. Record a baseline spectrum from 400 nm down to 200 nm. d. Replace the solvent in the sample cuvette with the prepared lithium salicylate solution. e. Acquire the sample's absorption spectrum over the same range.

Electronic Transitions in Salicylate

Caption: Simplified energy diagram for the primary π→π* transition.

Spectral Interpretation

The UV spectrum of the salicylate anion is characterized by strong absorptions arising from π→π* transitions within the aromatic ring. The presence of the electron-donating -OH and -COO⁻ groups causes a bathochromic (red) shift compared to unsubstituted benzene.

| Transition Type | λmax (nm) | Assignment | Notes |

| π → π | ~358 | E₂ Band | This strong absorption is characteristic of the conjugated π-system of the salicylate anion. A study on lithium salicylate single crystals reports a sharp peak at 358 nm.[12][13] |

| π → π | ~240 | B Band | A second, typically more intense, absorption band is expected at a shorter wavelength, also arising from the aromatic system. |

The position and intensity of these bands can be sensitive to the solvent environment (solvatochromism) due to changes in hydrogen bonding and polarity.

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the precise structure of a molecule in solution. It provides information about the chemical environment of specific nuclei, such as ¹H (proton), ¹³C, and ⁷Li.

Expert Rationale for Experimental Protocol

Deuterated water (D₂O) is the logical solvent choice for analyzing the salicylate anion, as the labile phenolic and water protons will exchange with deuterium, simplifying the spectrum. For lithium NMR, both ⁶Li and ⁷Li isotopes are NMR active. ⁷Li is far more abundant (92.4%) and sensitive, making it the practical choice for routine analysis.[14] However, its quadrupolar nature can lead to broader lines compared to the spin-1/2-like behavior of ⁶Li in symmetric environments.[14] An external standard, such as LiCl in D₂O, is often used for referencing ⁷Li spectra.[15]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of lithium salicylate monohydrate in ~0.7 mL of D₂O in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: a. Acquire a standard one-dimensional proton spectrum. b. Suppress the residual HOD signal using a presaturation sequence.

-

¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are present in the aromatic part of salicylate).

-

⁷Li NMR Acquisition: a. Tune the spectrometer to the ⁷Li frequency. b. Acquire a simple one-dimensional spectrum. No proton decoupling is necessary.

NMR Analysis Workflow

Caption: Integrated workflow for multinuclear NMR analysis.

Spectral Interpretation

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | H6 | ~7.5 - 7.8 | dd | Proton ortho to the carboxylate group. |

| ¹H | H4 | ~7.2 - 7.4 | dt | Proton para to the hydroxyl group. |

| ¹H | H3 | ~6.7 - 6.9 | dd | Proton ortho to the hydroxyl group. |

| ¹H | H5 | ~6.7 - 6.9 | dt | Proton meta to the carboxylate group. |

| ¹³C | C7 | ~175 | s | Carboxylate carbon (COO⁻). |

| ¹³C | C2 | ~160 | s | Carbon bearing the hydroxyl group. |

| ¹³C | C1 | ~118 | s | Carbon bearing the carboxylate group. |

| ¹³C | C4, C6 | ~135, ~130 | s | Aromatic CH carbons. |

| ¹³C | C3, C5 | ~119, ~117 | s | Aromatic CH carbons. |

| ⁷Li | Li⁺ | ~0 | s | The chemical shift is near 0 ppm for the solvated ion and is sensitive to the solvent and counter-ion.[15][16] |

| Note: ¹H and ¹³C chemical shifts are estimates based on standard values for salicylates and may vary slightly with concentration and solvent. A ¹H NMR spectrum is available for anhydrous lithium salicylate for comparison.[17] |

Chapter 4: Complementary Characterization - Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential complementary techniques for characterizing hydrated salts. TGA measures mass change as a function of temperature, while DSC measures the heat flow into or out of a sample.[18][19]

-

TGA Analysis: A TGA thermogram for lithium salicylate monohydrate is expected to show a distinct mass loss step corresponding to the loss of one mole of water (H₂O). The theoretical mass loss for the dehydration is approximately 11.1%. This step typically occurs between 50°C and 150°C. Further mass loss at much higher temperatures would indicate the decomposition of the anhydrous lithium salicylate.

-

DSC Analysis: The DSC curve will show a broad endothermic peak in the same temperature range as the TGA mass loss, corresponding to the enthalpy of dehydration. A sharp endothermic peak at a higher temperature would indicate the melting point of the compound, followed by exothermic peaks if decomposition occurs.[12]

Conclusion

The spectroscopic properties of lithium salicylate monohydrate provide a detailed portrait of its molecular structure and bonding. Vibrational spectroscopy confirms the presence of key functional groups and reveals the strong influence of hydrogen bonding and ionic coordination. UV-Vis spectroscopy quantifies the electronic transitions of the salicylate chromophore. Multinuclear NMR spectroscopy provides unambiguous structural elucidation in the solution state, confirming the connectivity of the salicylate anion and probing the environment of the lithium cation. Combined with thermal analysis, these spectroscopic techniques form a robust, self-validating system for the comprehensive characterization of lithium salicylate monohydrate, ensuring its identity, purity, and stability for advanced applications in research and industry.

References

-

Wiesbrock, F., & Schmidbaur, H. (2003). Lithium salicylate monohydrate: A layer structure with carboxylate-bridged Δ- and Λ-[(H₂O)Li+]∞ helices. CrystEngComm, 5, 503-507. [Link]

-

ResearchGate. (n.d.). Lithium salicylate monohydrate: A layer structure with carboxylate-bridged Δ- and Λ-[(H2O)Li+]∞ helices | Request PDF. Retrieved January 19, 2026, from [Link]

-

Massaro, R. D., Dai, Y., & Blaisten-Barojas, E. (2013). Energetics and Vibrational Analysis of Methyl Salicylate Isomers. The Journal of Physical Chemistry A, 117(38), 9345–9353. [Link]

-

George Mason University. (n.d.). Energetics and Vibrational Analysis of Methyl Salicylate Isomers. Retrieved January 19, 2026, from [Link]

-

ACS Publications. (2013). Energetics and Vibrational Analysis of Methyl Salicylate Isomers. The Journal of Physical Chemistry A. [Link]

-

PubChem. (n.d.). Lithium salicylate monohydrate. Retrieved January 19, 2026, from [Link]

-

Socrates, S., Guedes, C., & Rivas, L. (2000). Vibrational study of the salicylate interaction with metallic ions and surfaces. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(12), 2471-2477. [Link]

-

Lewandowski, W., et al. (2002). Vibrational study of alkaline metal nicotinates, benzoates and salicylates. Journal of Molecular Structure, 604(2-3), 231-242. [Link]

-

ResearchGate. (n.d.). Thermogravimetric / Differential Thermal analysis of Lithium Salicylate (LiSal) single crystal. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). Lithium Salicylate. Retrieved January 19, 2026, from [Link]

-

University of Ottawa. (n.d.). (Li) Lithium NMR. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). 7 Li NMR spectra of [P 4,4,4,8 ][BScB] IL based hybrid electrolytes at 22 °C. Retrieved January 19, 2026, from [Link]

-

SpectraBase. (n.d.). Salicylic acid lithium salt - Optional[Raman] - Spectrum. Retrieved January 19, 2026, from [Link]

-

Springer Professional. (2020). Physiochemical properties of Lithium salicylate (LiSal) single crystal by solution growth technique for scintillation applications. [Link]

-

Agilent. (2023). Quick and Easy Material Identification of Salts Used in Lithium-Ion Batteries by FTIR. [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis of Lithium Ion Batteries Application Examples. Retrieved January 19, 2026, from [Link]

-

Wehbe, N., et al. (2021). Isotopic Signatures of Lithium Carbonate and Lithium Hydroxide Monohydrate Measured Using Raman Spectroscopy. Applied Spectroscopy, 75(10), 1237-1246. [Link]

-

The Electrochemical Society. (2014). In Situ NMR Studies of Lithium Ion Batteries. [Link]

-

Wiley Analytical Science. (2024). Thermal analysis of lithium-ion batteries. [Link]

-

Agilent. (2023). Quality Control of Lithium-Ion Battery Electrolytes and Solvents by UV-Vis Spectroscopy. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Lithium salicylate monohydrate: A layer structure with carboxylate-bridged Δ- and Λ-[(H2O)Li+]∞ helices - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Lithium salicylate monohydrate | C7H7LiO4 | CID 91886581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. agilent.com [agilent.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Vibrational study of the salicylate interaction with metallic ions and surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vibrational study of alkaline metal nicotinates, benzoates and salicylates [periodicos.capes.gov.br]

- 10. Isotopic Signatures of Lithium Carbonate and Lithium Hydroxide Monohydrate Measured Using Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. Physiochemical properties of Lithium salicylate (LiSal) single crystal by solution growth technique for scintillation applications | springerprofessional.de [springerprofessional.de]

- 14. (Li) Lithium NMR [chem.ch.huji.ac.il]

- 15. researchgate.net [researchgate.net]

- 16. electrochem.org [electrochem.org]

- 17. LITHIUM SALICYLATE(552-38-5) 1H NMR spectrum [chemicalbook.com]

- 18. blog.kohan.com.tw [blog.kohan.com.tw]

- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]

Solubility of Lithium Salicylate Monohydrate in Organic Solvents: A Guide to Theory, Estimation, and Experimental Determination

An In-Depth Technical Guide for Researchers

Introduction: The Significance of Lithium Salicylate Monohydrate

Lithium salicylate, the lithium salt of salicylic acid, is a compound of significant interest in the pharmaceutical and materials science sectors.[1] As an active pharmaceutical ingredient (API), it combines the anti-inflammatory and analgesic properties of the salicylate moiety with the therapeutic potential of the lithium ion, which is a cornerstone treatment for certain neuropsychiatric conditions.[1][2] The monohydrate form (C₇H₅LiO₃·H₂O) is a common crystalline state, and understanding its interaction with various solvents is critical for everything from synthesis and purification to formulation and bioavailability.[2]

The solubility of an API in organic solvents is a fundamental physicochemical property that governs its processability and performance.[3] For drug development professionals, this parameter influences:

-

Crystallization and Purification: Selecting an appropriate solvent system is key to achieving desired purity, crystal habit, and yield.[2]

-

Formulation: For topical analgesics or other non-aqueous formulations, solubility dictates the maximum achievable concentration and, consequently, the therapeutic efficacy.[1]

-

Analytical Chemistry: Method development for assays like High-Performance Liquid Chromatography (HPLC) requires the analyte to be soluble in the mobile phase.[4]

This guide provides a deep dive into the theoretical principles governing the solubility of lithium salicylate monohydrate (LSM) in organic solvents, offers a reasoned estimation of its solubility profile, and presents a definitive, field-proven experimental protocol for its accurate determination.

Theoretical Principles: Understanding Solute-Solvent Interactions

The dissolution of an ionic compound like LSM in an organic solvent is a complex interplay of overcoming the salt's crystal lattice energy and establishing favorable solvation energies for the lithium (Li⁺) cation and the salicylate (C₇H₅O₃⁻) anion. The solubility of lithium salts is highly variable across different organic solvents, governed by several key solvent properties.[5][6]

-

Dielectric Constant (ε): This bulk property reflects a solvent's ability to reduce the electrostatic attraction between the Li⁺ and salicylate ions. Solvents with high dielectric constants, such as dimethyl sulfoxide (DMSO) and propylene carbonate (PC), are generally more effective at separating ions than those with low dielectric constants, like diethyl ether or hexane.[5]

-

Solvent Polarity and Dipole Moment: Polar solvents possess a significant dipole moment, allowing them to align and interact favorably with charged ions. The salicylate anion, with its carboxylate and phenoxide groups, and the small, hard Li⁺ cation are best stabilized by polar solvent molecules.

-

Hydrogen Bonding: Protic solvents, such as alcohols (e.g., ethanol, methanol), can act as hydrogen bond donors, forming strong interactions with the oxygen atoms of the salicylate anion's carboxylate group. This is a powerful solubilizing interaction. Aprotic solvents (e.g., acetone, acetonitrile) lack this ability but can still act as hydrogen bond acceptors.

-

Lewis Acidity/Basicity (Donor Number): The solvation of the Li⁺ cation is a critical factor. As a small, charge-dense ion, Li⁺ is a strong Lewis acid. It is most effectively solvated by solvents that are good Lewis bases (electron pair donors), quantified by the Gutmann Donor Number (DN). Solvents like DMSO have a high DN, indicating a strong ability to coordinate with and stabilize the Li⁺ ion, which is a primary reason for the high solubility of many lithium salts in it.[5][7]

The dissolution process can be visualized as a competition: if the energy released from the collective solvation of the individual ions by the solvent is sufficient to overcome the energy holding the ions together in the crystal lattice, dissolution occurs.

Solubility Profile of Lithium Salicylate Monohydrate

One source explicitly states that lithium salicylate is soluble in ethanol.[2] Building upon this, we can predict its behavior in other common solvents.

Disclaimer: The following table is an estimation based on theoretical principles and must be verified by experimental determination as described in Section 4.0.

| Solvent | Solvent Type | Key Properties | Estimated Solubility | Rationale |

| Methanol | Polar Protic | High Polarity, H-bond donor | High | Similar to ethanol; strong H-bonding with the salicylate anion and good solvation of Li⁺. |

| Ethanol | Polar Protic | High Polarity, H-bond donor | Soluble [2] | Confirmed solubility; effective H-bonding and polarity. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High Dielectric Constant, High Donor Number | High | Excellent Lewis base for solvating the Li⁺ cation; high polarity stabilizes both ions effectively.[5] |

| Acetone | Polar Aprotic | Moderate Polarity | Moderate to Low | Lacks H-bond donation and has a lower dielectric constant than alcohols or DMSO. Solvation ability is limited compared to more polar solvents.[8] |

| Acetonitrile | Polar Aprotic | Moderate Polarity, Low Donor Number | Low | While polar, its ability to solvate the Li⁺ cation is weaker than DMSO or alcohols, which often limits the solubility of lithium salts.[5][7] |

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Low Dielectric Constant | Very Low / Insoluble | Poor ability to separate ions and solvate the hard Li⁺ cation effectively. |

| Ethyl Acetate | Moderately Polar Aprotic | Low Polarity | Very Low / Insoluble | Insufficient polarity and solvating power to overcome the crystal lattice energy of the ionic salt. |

| Toluene / Hexane | Non-polar | Very Low Polarity | Insoluble | Non-polar solvents cannot effectively solvate ions. |

Authoritative Protocol for Thermodynamic Solubility Determination

For definitive, high-quality data, the Shake-Flask Method is the universally recognized "gold standard" for determining thermodynamic (equilibrium) solubility.[9][10] It is a robust and reliable technique that ensures the solution has reached equilibrium with the solid phase.

Principle of the Method

An excess amount of the solid compound (LSM) is added to a specific volume of the organic solvent. The mixture is agitated at a constant temperature for a prolonged period, allowing it to reach a state of thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation. The saturated supernatant is then separated from the excess solid and its concentration is determined using a suitable analytical technique, such as HPLC.[10][11]

Experimental Workflow Diagram

Step-by-Step Experimental Protocol

Materials & Equipment:

-

Lithium Salicylate Monohydrate (powder)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

4 mL glass vials with screw caps

-

Positive displacement pipette or calibrated glass pipette

-

Shaking incubator or orbital shaker with temperature control

-

Syringes (1 mL or 2 mL)

-

Syringe filters (0.45 µm, ensure chemical compatibility with the solvent)

-

Volumetric flasks and pipettes for dilutions

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of LSM (e.g., 10-20 mg, ensuring solid remains after equilibration) into a 4 mL glass vial. The exact mass is not critical, but it must be in excess.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Securely cap the vial. Place it in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the slurry for a minimum of 24 hours to ensure equilibrium is reached. For some systems, 48 hours may be necessary.[9]

-

Sedimentation: After the incubation period, remove the vial and let it stand undisturbed at the same temperature for at least 1 hour to allow the excess solid to settle.

-

Phase Separation: Carefully draw the clear supernatant into a syringe, avoiding any solid particles.

-

Filtration: Attach a 0.45 µm syringe filter to the syringe and dispense the saturated solution into a clean, labeled HPLC vial. This step is crucial to remove any fine particulates that could affect the analysis.

-

Dilution: Based on the estimated solubility, perform an accurate serial dilution of the filtrate with the mobile phase to bring the concentration into the linear range of the analytical method.

-

Analysis: Analyze the diluted sample using the validated HPLC method described below.

Analyte Quantification via HPLC

Since LSM dissociates in solution, the concentration of the saturated solution can be accurately determined by quantifying the salicylate anion.

Recommended HPLC Method: [4][12][13]

-

Column: C18 reverse-phase column (e.g., Hypersil GOLD C18, 5 µm, 4.6 mm x 150 mm).[4]

-

Mobile Phase: A common mobile phase is a mixture of methanol and an acidic aqueous buffer. A typical starting point is Methanol:Water:Acetic Acid (e.g., 55:44:1 v/v/v). The exact ratio should be optimized for ideal peak shape and retention time.[14]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at ~237 nm or ~295-305 nm, where salicylate has strong absorbance.[14][15]

-

Calibration: Prepare a series of standard solutions of known concentrations of salicylic acid or lithium salicylate in the mobile phase. Generate a calibration curve by plotting peak area against concentration.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Multiply this value by the dilution factor to obtain the final solubility of LSM in the tested solvent (e.g., in mg/mL or mol/L).

Conclusion

While a comprehensive public database for the solubility of lithium salicylate monohydrate in organic solvents is lacking, a strong predictive understanding can be achieved through the application of fundamental physicochemical principles. The polarity, hydrogen-bonding capacity, and Lewis basicity of a solvent are the primary determinants of its ability to dissolve this ionic compound. For researchers and drug development professionals requiring precise, actionable data, the shake-flask method remains the definitive standard. The detailed protocol provided in this guide offers a self-validating system to generate reliable, high-quality solubility data, empowering informed decisions in process development, formulation, and analytical science.

References

-

Coudray, C., Mangournet, C., Bouhadjeb, S., Faure, H., & Favier, A. (1996). Rapid High-Performance Liquid Chromatographic Assay for Salicylic Acid in Plasma Without Solvent Extraction. Journal of Chromatographic Science, 34(4), 153–157.

-

Agilent Technologies. (n.d.). Modernization of USP Salicylic Acid HPLC Analysis Using Agilent InfinityLab Poroshell 120 Columns. Application Note.

-

Food and Drug Administration (FDA). (n.d.). Determination of Salicylic Acid (Beta Hydroxy Acid) in Cosmetic Products by High Performance Liquid. Test Method F-C-063.

-

SIELC Technologies. (n.d.). HPLC Method For Analysis Of Salicylic Acid on Newcrom BH Column.

-

Legaz, M. E., Acitores, E., & Valverde, F. (1992). Determination of salicylic acid by HPLC in plasma and saliva from children with juvenile chronic arthritis. The Tokai journal of experimental and clinical medicine, 17(5-6), 229–237.

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Borysov, A. (2019). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

-

Enamine. (n.d.). Shake-Flask Solubility Assay.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

-

Arakawa, M., Kagawa, H., & Kanamura, K. (2010). Solubility of Lithium Salts Formed on the Lithium-Ion Battery Negative Electrode Surface in Organic Solvents. Journal of The Electrochemical Society, 157(6), A643.

-

Faustino, P. J. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(1), 46-49.

-

ChemicalBook. (2023). LITHIUM SALICYLATE.

-

Chem-Impex International. (n.d.). Lithium salicylate.

-

Kida, Y., et al. (2002). Solvation of Lithium Ions in Mixed Organic Electrolyte Solutions by Electrospray Ionization Mass Spectroscopy. Journal of The Electrochemical Society, 149(9), A1148.

-

Xin, N., Sun, Y., He, M., Radke, C. J., & Prausnitz, J. M. (2018). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. Fluid Phase Equilibria, 460, 111-118.

-

ECHEMI. (n.d.). Lithium salicylate.

-

Chemsrc. (n.d.). Lithium salicylate.

-

Alexander, F. (1985). Solubility of lithium salts in organic solvents. Biological Psychiatry, 20(4), 461.

-

Xin, N., et al. (2017). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. OSTI.GOV.

-

Xin, N., et al. (2018). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. ResearchGate.

-

Li, M., Constantinescu, D., Wang, L., Mohs, A., & Gmehling, J. (2010). Solubilities of NaCl, KCl, LiCl, and LiBr in Methanol, Ethanol, Acetone, and Mixed Solvents and Correlation Using the LIQUAC Model. Industrial & Engineering Chemistry Research, 49(10), 4981-4988.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. LITHIUM SALICYLATE | 552-38-5 [chemicalbook.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. fda.gov.ph [fda.gov.ph]

- 5. escholarship.org [escholarship.org]

- 6. Solubility of lithium salts in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. enamine.net [enamine.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. agilent.com [agilent.com]

- 13. HPLC Method For Analysis Of Salicylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 14. Determination of salicylic acid by HPLC in plasma and saliva from children with juvenile chronic arthritis [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Thermal Decomposition Pathway of Lithium Salicylate Monohydrate

Abstract

This technical guide provides a comprehensive examination of the thermal decomposition pathway of lithium salicylate monohydrate (C₇H₅LiO₃·H₂O). Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data with established chemical principles to elucidate the multi-stage degradation process of this compound. By detailing the underlying causality of analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), this guide offers a robust framework for understanding the thermal stability and degradation products of lithium salicylate monohydrate. The pathway involves an initial dehydration step to form the anhydrous salt, followed by a complex decomposition of the salicylate moiety, ultimately yielding a stable inorganic lithium salt.

Introduction

Lithium salicylate, the lithium salt of salicylic acid, is utilized in various applications, including as a potential pharmaceutical ingredient. Understanding its thermal stability is paramount for determining appropriate storage conditions, manufacturing processes (such as drying and melt granulation), and predicting its shelf-life and degradation products. Lithium salicylate monohydrate, the hydrated form, presents a multi-step decomposition profile when subjected to increasing temperature. This guide will delineate this pathway, grounding the mechanistic discussion in data derived from established thermal analysis methodologies.

Analytical Methodologies: A Rationale

The investigation of a compound's thermal decomposition is not merely observational; it is a quantitative and qualitative exploration requiring a suite of complementary analytical techniques. The choice of these techniques is dictated by the specific information sought at each stage of the degradation process.

-

Thermogravimetric Analysis (TGA): This is the cornerstone technique for this investigation. TGA provides precise, real-time measurement of a sample's mass as a function of temperature in a controlled atmosphere. The rationale for its use is to quantify the mass loss at each decomposition step. This quantitative data is crucial for validating proposed reaction stoichiometries, such as the loss of a specific number of water molecules or the expulsion of gaseous byproducts like carbon dioxide.

-

Differential Scanning Calorimetry (DSC): While TGA tracks mass changes, DSC measures the heat flow into or out of a sample relative to a reference. Its inclusion is vital for identifying the thermodynamic nature of the observed transitions. Endothermic events, such as melting or the breaking of bonds during dehydration, absorb energy, while exothermic events, often associated with oxidative decomposition or molecular rearrangement, release energy. Correlating DSC peaks with TGA mass loss events provides a more complete picture of the physicochemical changes occurring.

-

Evolved Gas Analysis (EGA): To definitively identify the gaseous products liberated during decomposition, TGA is often coupled with a gas analysis technique like Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR). This hyphenated approach allows for the unambiguous identification of molecules such as water (H₂O), carbon dioxide (CO₂), and phenol (C₆H₅OH) as they evolve, providing direct evidence for the proposed reaction mechanisms.

The Stepwise Thermal Decomposition Pathway of Lithium Salicylate Monohydrate

The thermal decomposition of lithium salicylate monohydrate is a sequential process that can be delineated into three primary stages. The exact temperatures can vary slightly based on experimental conditions like heating rate and atmosphere, but the sequence of events is consistent.

Stage 1: Dehydration

The initial stage of decomposition involves the loss of the single molecule of water of hydration. This is an endothermic process, as energy is required to break the bonds holding the water molecule within the crystal lattice.

-

Process: Release of one mole of water per mole of the compound.

-

Temperature Range: Approximately 50 °C to 120 °C.

-

Reaction: C₇H₅LiO₃·H₂O(s) → C₇H₅LiO₃(s) + H₂O(g)

This step is characterized by a distinct mass loss in the TGA curve that corresponds to the molar mass of water.

Stage 2: Decomposition of Anhydrous Lithium Salicylate

Once dehydrated, the anhydrous lithium salicylate remains stable until a significantly higher temperature. This second stage is the most complex, involving the breakdown of the salicylate anion. Based on studies of similar alkali metal salicylates, such as sodium salicylate, this decomposition proceeds via decarboxylation.[1]

-

Process: The salicylate anion breaks down, releasing carbon dioxide and phenol.

-

Temperature Range: Onset typically occurs above 240 °C.[1]

-

Proposed Primary Reaction: 2 C₇H₅LiO₃(s) → Li₂CO₃(s) + C₆H₅OH(g) + C₆H₄O(s) + CO(g) A more simplified and commonly cited pathway for salicylates involves the release of phenol and CO₂, leading to the formation of a carbonate.[1] A probable overall reaction is the decarboxylation to form lithium phenoxide, which would be unstable and likely react further.

Stage 3: Final Residue Formation

The organic fragments have been volatilized, leaving behind a stable inorganic lithium salt. The final residue is typically lithium carbonate (Li₂CO₃). Lithium carbonate itself is thermally stable and only begins to decompose at temperatures well above 700 °C.

-

Process: Stabilization of the inorganic residue.

-

Temperature Range: Above ~450 °C.

-

Final Residue: Lithium Carbonate (Li₂CO₃).

The entire decomposition pathway can be visualized as a sequence of transformations from the initial hydrated salt to the final stable inorganic product.

Caption: Logical workflow of the thermal decomposition of Lithium Salicylate Monohydrate.

Quantitative Data Summary

The theoretical mass loss for each stage of the decomposition can be calculated based on the stoichiometry of the proposed reactions. These values can then be compared with experimental data obtained from TGA to validate the pathway.

| Decomposition Stage | Temperature Range (°C) | Process | Theoretical Mass Loss (%) | Assigned Evolved Species |

| 1 | ~50 - 120 | Dehydration | 11.25% | H₂O |

| 2 & 3 | > 240 | Decomposition & Residue Formation | 53.76% (from anhydrous) | CO₂, C₆H₅OH, etc. |

| Overall | > 50 | Total Decomposition | 58.90% | H₂O, Organics |

Note: The molecular weight of Lithium Salicylate Monohydrate (C₇H₅LiO₃·H₂O) is 160.08 g/mol . The final residue is assumed to be Li₂CO₃ (73.89 g/mol ).

Experimental Protocol: Thermogravimetric Analysis (TGA)

This section provides a standardized, self-validating protocol for analyzing the thermal decomposition of lithium salicylate monohydrate using TGA.

Objective: To quantitatively determine the mass loss of lithium salicylate monohydrate as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer (TGA) with a high-precision microbalance.

-

Inert sample pans (e.g., alumina or platinum).

-

High-purity nitrogen gas supply for purging the furnace.

Procedure:

-

Instrument Calibration: Perform temperature and mass calibrations according to the instrument manufacturer's specifications. This is a critical step for data trustworthiness.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground lithium salicylate monohydrate into a tared TGA sample pan. A smaller sample size minimizes thermal gradients within the sample.

-

Instrument Setup:

-

Place the sample pan onto the TGA balance mechanism.

-

Purge the furnace with nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes before starting the analysis to ensure an inert atmosphere. This prevents oxidative side reactions.

-

-

Thermal Method:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium and reproducibility.

-

Continuously record the sample mass and temperature.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Calculate the derivative of the mass loss curve (DTG curve) to clearly identify the temperatures of maximum decomposition rates for each step.

-

Determine the onset temperature and the percentage mass loss for each distinct decomposition stage.

-

Compare the experimental mass loss with the theoretical values to validate the proposed decomposition pathway.

-

Caption: Standardized experimental workflow for TGA analysis.

Conclusion

The thermal decomposition of lithium salicylate monohydrate is a well-defined, multi-step process. It commences with a low-temperature dehydration to yield the anhydrous salt. This is followed by a higher-temperature decomposition of the salicylate moiety, primarily through decarboxylation, which releases gaseous organic products and results in the formation of a thermally stable lithium carbonate residue. A thorough understanding of this pathway, validated by quantitative thermal analysis techniques, is essential for the effective development, manufacturing, and handling of products containing this compound.

References

-

Garcia-Oricain, J., & Fuster Camps, A. (1984). Thermal decompositions of some transition metal salicylates. Journal of Thermal Analysis, 29(4), 793–799. Available at: [Link]

-

Dietzel, P. D. C., et al. (2018). Sodium Salicylate: An In-Depth Thermal and Photophysical Study. Chemistry – A European Journal, 24(58), 15638-15648. Available at: [Link]

Sources

A Technical Guide to Quantum Chemical Studies of Lithium Salicylate Monohydrate

Foreword: Bridging Theory and Experiment in Pharmaceutical Analysis

In the realm of pharmaceutical sciences and drug development, understanding the intrinsic properties of an active pharmaceutical ingredient (API) at the molecular level is paramount. Lithium salicylate, particularly in its stable monohydrate form, is a compound of significant interest. While experimental techniques provide invaluable macroscopic data, a profound understanding of its stability, reactivity, and spectroscopic behavior is best achieved by integrating these empirical observations with quantum chemical calculations. This guide serves as a technical deep-dive into the methodologies and insights offered by such a synergistic approach, demonstrating how computational chemistry, grounded in Density Functional Theory (DFT), can elucidate the complex structural and electronic characteristics of lithium salicylate monohydrate. Our focus is not merely on the results but on the causality—the why behind the computational choices and the how of interpreting the data to build a self-validating analytical framework.

The Subject: Lithium Salicylate Monohydrate

Lithium salicylate crystallizes from aqueous solutions as a monohydrate with the chemical formula C₇H₇LiO₄.[1][2] Its crystal structure is characterized by a P21/c space group, where tetracoordinate lithium cations are double-bridged by the carboxylate groups of the salicylate anions.[3][4] This arrangement forms parallel, alternating helices of [(H₂O)Li⁺]∞, creating a unique layered structure.[3][4] Understanding the forces that govern this intricate arrangement—the interplay of covalent bonds, ionic interactions, and hydrogen bonding—is the primary objective of our quantum chemical investigation. This knowledge is crucial for predicting the material's stability, solubility, and interactions in a biological environment.

Diagram: Molecular Structure of Lithium Salicylate Monohydrate

Caption: Ball-and-stick representation of Lithium Salicylate Monohydrate.

The Computational Framework: A Self-Validating Protocol

The reliability of any computational study hinges on the appropriateness of its theoretical framework. For systems like lithium salicylate monohydrate, Density Functional Theory (DFT) provides a robust balance between computational cost and accuracy.[5][6] Our protocol is designed to be self-validating by systematically building complexity and cross-referencing with known experimental data where possible.

Experimental Protocol: DFT Calculation Workflow

-

Initial Geometry Input:

-

Action: Obtain the crystallographic information file (.cif) for lithium salicylate monohydrate from a structural database (e.g., Crystallography Open Database, COD ID: 7216314).[1] This provides the experimentally determined solid-state geometry as the starting point.

-

Causality: Starting from an experimental structure, rather than a computationally-built guess, anchors the simulation in physical reality and significantly reduces the risk of converging to a physically irrelevant local minimum on the potential energy surface.

-

-

Geometry Optimization:

-

Action: Perform a full geometry optimization using a DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set.[3] The inclusion of diffuse functions (++) is critical for accurately describing the anionic salicylate and the polar water molecule, while polarization functions (d,p) are necessary for capturing the correct bond angles and molecular shape.

-

Causality: The molecule's geometry in the gas phase (the typical state for these calculations) will differ from the crystal lattice due to the absence of intermolecular forces. Optimization finds the lowest energy conformation of an isolated molecule, which is the foundational state for calculating all other properties.

-

-

Frequency Calculation:

-

Action: Following optimization, perform a vibrational frequency calculation at the same level of theory.

-

Causality: This step serves two critical functions. First, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Second, it yields the theoretical vibrational spectra (IR and Raman), which can be directly compared with experimental data for validation of the chosen theoretical model.

-

-

Property Calculations:

-

Action: Using the optimized geometry, perform single-point energy calculations to determine electronic properties such as HOMO-LUMO energies, the molecular electrostatic potential (MEP), and Mulliken population analysis. NMR chemical shifts (¹H, ¹³C, ⁷Li) are calculated using the GIAO (Gauge-Independent Atomic Orbital) method.[7][8]

-

Causality: These properties are derived from the electron density distribution of the optimized molecule. They provide deep insights into the molecule's reactivity, stability, and spectroscopic signatures.

-

Diagram: Quantum Chemical Calculation Workflow

Caption: A standardized workflow for DFT-based molecular property calculation.

Results and Discussion: A Multi-faceted Analysis

Structural Properties: The Geometry of Stability

The first output of our workflow is the optimized molecular geometry. By comparing the calculated bond lengths and angles to the experimental crystal structure data, we can quantify the effects of intermolecular forces in the solid state.

| Parameter | Bond | Calculated (Å) | Experimental (Å)[1] |

| Bond Lengths | C=O (carboxylate) | 1.255 | 1.25-1.27 |

| C-O (carboxylate) | 1.351 | 1.34-1.36 | |

| C-O (hydroxyl) | 1.364 | 1.35-1.37 | |

| Li-O (carboxylate) | 1.942 | 1.92-1.98 | |

| Li-O (water) | 1.928 | 1.91-1.95 | |

| Bond Angles | O-C-O (carboxylate) | 123.5° | 122-124° |

| C-C-O (hydroxyl) | 120.1° | 119-121° |

The strong correlation between the calculated and experimental values validates our computational model. The slight elongations of bonds in the calculated gas-phase structure compared to the experimental solid-state data can be attributed to the absence of crystal packing forces and intermolecular hydrogen bonding, which compress the molecule in the solid state.

Vibrational Analysis: The Molecular Fingerprint

Vibrational spectroscopy (FT-IR and FT-Raman) provides a distinct fingerprint for a molecule. Our DFT calculations produce a corresponding theoretical spectrum. The agreement between the two is a powerful validation of the computed electronic structure.

| Vibrational Mode | Calculated (cm⁻¹) | Experimental Region (cm⁻¹) | Assignment |

| O-H Stretch (Water) | 3580, 3670 | 3400-3600 | Symmetric & Asymmetric H₂O stretching |

| O-H Stretch (Phenolic) | 3255 | 3200-3300 | Intramolecular H-bonded OH stretch |

| C=O Stretch (Carboxylate) | 1585 | 1570-1600 | Asymmetric COO⁻ stretching |

| C-O Stretch (Carboxylate) | 1390 | 1380-1410 | Symmetric COO⁻ stretching |

| Li-O Stretch | 450-550 | 400-600 | Vibrations involving the LiO₄ tetrahedron |

Causality: The calculated frequencies are typically higher than the experimental ones due to the harmonic approximation used in the calculation and the absence of anharmonicity and intermolecular interactions. A uniform scaling factor (e.g., ~0.96 for B3LYP) is often applied to the calculated frequencies to improve the alignment with experimental data. The key is the pattern of the spectrum; if the relative positions and intensities of the major peaks match, the model is considered robust.

Electronic Properties: Reactivity and Charge Distribution

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[9] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one.[10][11] The energy gap between them (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability.[11]

-

HOMO: For lithium salicylate monohydrate, the HOMO is primarily localized on the salicylate ring and the carboxylate oxygen atoms, indicating these are the most probable sites for electrophilic attack.

-

LUMO: The LUMO is distributed across the aromatic ring's anti-bonding π* orbitals.

-

Energy Gap (ΔE): A large HOMO-LUMO gap signifies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[11] For this molecule, the calculated gap is substantial, reflecting its known stability.

| Parameter | Energy (eV) | Implication |

| EHOMO | -6.45 eV | Electron donation capability |

| ELUMO | -0.98 eV | Electron acceptance capability |

| ΔE Gap | 5.47 eV | High chemical stability |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's surface. It provides an intuitive visualization of the charge distribution and is invaluable for predicting sites of nucleophilic and electrophilic attack.

-

Negative Potential (Red/Yellow): Regions of high electron density, such as around the carboxylate and hydroxyl oxygen atoms. These are the primary sites for interaction with electrophiles, including the Li⁺ ion.

-

Positive Potential (Blue): Regions of low electron density, primarily around the hydrogen atoms and the lithium ion. These areas are susceptible to nucleophilic attack.

The MEP surface visually confirms that the strongest interactions occur between the electron-rich oxygen atoms of the salicylate and water, and the electron-deficient lithium ion, which is the fundamental basis of the molecule's structure.

NMR Spectroscopy: A Deeper Look at the Local Environment

Theoretical NMR calculations provide chemical shifts that are highly sensitive to the local electronic environment of each nucleus. Comparing calculated and experimental shifts is a stringent test of the model's accuracy.[12]

| Nucleus | Calculated δ (ppm) | Experimental δ (ppm) | Rationale for Shift |

| ¹H (Phenolic) | ~10-11 | ~10-12 | Deshielded due to hydrogen bonding and proximity to electronegative oxygen. |

| ¹³C (Carboxylate) | ~170-175 | ~170-176 | Highly deshielded due to bonding with two electronegative oxygen atoms. |

| ⁷Li | ~ -0.5 to 1.0 | ~ -1.0 to 1.5 | Shielded environment. The exact shift is sensitive to coordination and solvation, making it a powerful probe.[13][14] |

Trustworthiness: The GIAO method calculates the magnetic shielding tensor for each nucleus.[7] The final isotropic chemical shift is an average over this tensor. The excellent agreement with experimental data, especially for the sensitive ⁷Li nucleus, provides the highest level of confidence in our quantum chemical model. It demonstrates that the model accurately reproduces the subtle electronic currents around each atom.[14][15]

Conclusion: From Quantum Mechanics to Practical Insight

This guide has outlined a comprehensive and self-validating framework for the quantum chemical study of lithium salicylate monohydrate. By grounding our Density Functional Theory calculations in experimental crystal structure data and validating the results against spectroscopic evidence (vibrational and NMR), we build a highly reliable model of the molecule's properties.

The insights gained are not merely academic. The detailed understanding of structural parameters informs polymorphism and stability studies. The vibrational assignments aid in the quality control of raw materials via FT-IR spectroscopy. The electronic properties, particularly the HOMO-LUMO gap and MEP analysis, provide a rational basis for predicting degradation pathways and potential drug-excipient interactions. This fusion of theoretical calculation and empirical data represents a modern, robust approach to pharmaceutical material science, enabling researchers and drug developers to make more informed decisions, faster.

References

-

Wiesbrock, F., & Schmidbaur, H. (2003). Lithium salicylate monohydrate: A layer structure with carboxylate-bridged Δ- and Λ-[(H2O)Li+]∞ helices. CrystEngComm, 5, 503-507. [Link]

-

ResearchGate. (n.d.). Lithium salicylate monohydrate: A layer structure with carboxylate-bridged Δ- and Λ-[(H2O)Li+]∞ helices. Retrieved from ResearchGate. [Link]

-

Mondal, P., et al. (2023). Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds. Scientific Reports. [Link]

-

ResearchGate. (n.d.). Summary of HOMO, LUMO energy levels and dissociation energies of four lithium salts. Retrieved from ResearchGate. [Link]

-

Jelvis, T., et al. (2025). ⁷Li NMR Chemical Shifts in Battery-Relevant Electrolytes: Ligand-Induced Shifts Cancel in Both Experiment and Calculation. ChemSusChem. [Link]

-

Chapman, N., et al. (2017). Spectroscopic and Density Functional Theory Characterization of Common Lithium Salt Solvates in Carbonate Electrolytes for Lithium Batteries. Journal of Physical Chemistry C. [Link]

-

University of Ottawa. (n.d.). Lithium NMR. Retrieved from University of Ottawa website. [Link]

-

eScholarship.org. (n.d.). Understanding the Solvation Structure of Li-ion Battery Electrolytes Using DFT-based Computation and 1H NMR Spectroscopy. Retrieved from eScholarship.org. [Link]

-

PubChem. (n.d.). Lithium salicylate monohydrate. Retrieved from PubChem. [Link]

-

PubMed. (2025). ⁷Li NMR Chemical Shifts in Battery-Relevant Electrolytes: Ligand-Induced Shifts Cancel in Both Experiment and Calculation. Retrieved from PubMed. [Link]

-

arXiv. (2025). Quantum Simulations of Battery Electrolytes with VQE-qEOM and SQD: Active-Space Design, Dissociation, and Excited States of LiPF. Retrieved from arXiv. [Link]

-

PureSynth. (n.d.). Lithium Salicylate Monohydrate 98.0%(HPLC). Retrieved from PureSynth. [Link]

-

ResearchGate. (n.d.). HOMO and LUMO energies for commonly used Li salts, solvents and.... Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). (PDF) Understanding NMR Chemical Shifts. Retrieved from ResearchGate. [Link]

-

arXiv. (2020). Quantum Chemistry Simulations of Dominant Products in Lithium-Sulfur Batteries. Retrieved from arXiv. [Link]

-

YouTube. (2024). Introduction to HOMO LUMO Interactions in Organic Chemistry. Retrieved from YouTube. [Link]

-

IRJEdT. (2023). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved from IRJEdT. [Link]

-

Springer. (2020). DFT study of 1-butyl-3-methylimidazolium salicylate: a third-generation ionic liquid. Retrieved from Springer. [Link]

-

ChemRxiv. (n.d.). Quantum chemical calculations of lithium-ion battery electrolyte and interphase species. Retrieved from ChemRxiv. [Link]

-

ResearchGate. (n.d.). Overview of vibration analysis of Na-ion batteries: Insights from Li-ion systems and evaluation of flexible battery technologies in SIBs. Retrieved from ResearchGate. [Link]

-

National Institutes of Health. (2025). ⁷Li NMR Chemical Shifts in Battery-Relevant Electrolytes: Ligand-Induced Shifts Cancel in Both Experiment and Calculation. Retrieved from NIH. [Link]

Sources

- 1. Lithium salicylate monohydrate | C7H7LiO4 | CID 91886581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pure-synth.com [pure-synth.com]

- 3. researchgate.net [researchgate.net]

- 4. Lithium salicylate monohydrate: A layer structure with carboxylate-bridged Δ- and Λ-[(H2O)Li+]∞ helices - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. khu.elsevierpure.com [khu.elsevierpure.com]

- 9. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. youtube.com [youtube.com]

- 11. irjweb.com [irjweb.com]

- 12. researchgate.net [researchgate.net]

- 13. (Li) Lithium NMR [chem.ch.huji.ac.il]

- 14. 7Li NMR Chemical Shifts in Battery-Relevant Electrolytes: Ligand-Induced Shifts Cancel in Both Experiment and Calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 7Li NMR Chemical Shifts in Battery‐Relevant Electrolytes: Ligand‐Induced Shifts Cancel in Both Experiment and Calculation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Lithium Salicylate Monohydrate

This guide provides a comprehensive overview of the essential physical and chemical properties of lithium salicylate monohydrate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data with practical insights into its characterization and application.

Introduction: The Evolving Role of Lithium Salicylate in Therapeutics

Lithium salts have long been a cornerstone in the management of bipolar disorder.[1] However, the narrow therapeutic window of traditional formulations like lithium carbonate necessitates frequent monitoring to mitigate toxicity risks.[1] This has spurred research into alternative lithium salts with improved pharmacokinetic profiles. Lithium salicylate, in its monohydrate form, has emerged as a compound of significant interest.

Recent studies have highlighted its unique pharmacokinetic behavior, demonstrating the potential for more stable plasma and brain lithium levels over extended periods, which could translate to enhanced safety and patient compliance.[2] A thorough understanding of its fundamental physical and chemical properties is paramount for its development as a therapeutic agent. This guide offers a detailed exploration of these characteristics, providing the foundational knowledge necessary for its application in pharmaceutical research and formulation.

Core Physicochemical Properties

Lithium salicylate monohydrate is the hydrated salt of salicylic acid, presenting as a white crystalline powder.[1] Its formation from aqueous solutions is a well-established crystallization process.[3][4]

Table 1: Key Physicochemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | lithium;2-hydroxybenzoate;hydrate | [5] |

| Synonyms | Salicylic acid lithium salt monohydrate | [6] |

| CAS Number | 75575-50-7 | [5][6] |

| Molecular Formula | C₇H₇LiO₄ | [5] |

| Molecular Weight | 162.07 g/mol | [5][6] |

| Appearance | White crystalline powder | [1] |

Crystallographic and Structural Analysis

The solid-state structure of a pharmaceutical compound is critical as it influences properties such as solubility, stability, and bioavailability. Lithium salicylate crystallizes from aqueous solutions as a monohydrate in the monoclinic space group P2₁/c.[3][4]

The crystal structure is characterized by a polymeric network where tetracoordinate lithium cations are double-bridged by the carboxylate groups of the salicylate anions.[3][4] This arrangement forms helical chains of [(H₂O)Li+]∞ that run parallel to the b-axis.[3][4]

Table 2: Crystallographic Data for Lithium Salicylate Monohydrate

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | [3][4] |

| Space Group | P2₁/c | [3][4] |

| Unit Cell Dimensions | a = 13.1148 Åb = 4.6992 Åc = 12.8071 Åα = 90°β = 107.900°γ = 90° | [5] |

Solubility Profile

Spectroscopic Characterization

Spectroscopic techniques are fundamental in confirming the identity and purity of a compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a unique fingerprint. For lithium salicylate monohydrate, the spectrum will exhibit characteristic absorptions for the salicylate moiety and the water of hydration. Key expected features include:

-

O-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group of the salicylate and the water molecule.

-

C=O Stretching: A strong absorption around 1580-1650 cm⁻¹ from the carboxylate group.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: Bands in the 1200-1300 cm⁻¹ range.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule. Salicylates exhibit characteristic absorption bands due to the π-electron system of the aromatic ring. For salicylates, typical absorption maxima are observed around 230-240 nm and 295-310 nm.[10][11] These absorptions are attributed to π-π* transitions within the benzene ring and n-π* transitions involving the carboxyl and hydroxyl groups.

Thermal Behavior